molecular formula C16H22N2O3S B6523135 N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide CAS No. 952963-08-5

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide

Cat. No.: B6523135
CAS No.: 952963-08-5
M. Wt: 322.4 g/mol
InChI Key: KXPLYCPJRGPVPC-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide is a complex organic compound characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further connected to a cyclohexanesulfonamide moiety

Mechanism of Action

    Target of Action

    The primary target of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring through cyclization reactions, followed by the attachment of the phenyl group via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
  • N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
  • 3-oxo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide

Uniqueness

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide is unique due to the presence of the cyclohexanesulfonamide group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16-10-5-11-18(16)14-7-4-6-13(12-14)17-22(20,21)15-8-2-1-3-9-15/h4,6-7,12,15,17H,1-3,5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPLYCPJRGPVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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